molecular formula Br2CaH2O B8802227 Calcium bromide, hydrate CAS No. 62648-72-0

Calcium bromide, hydrate

Cat. No. B8802227
CAS RN: 62648-72-0
M. Wt: 217.90 g/mol
InChI Key: NQMKEZBQFUTOQC-UHFFFAOYSA-L
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Patent
US04980493

Procedure details

To a 1 L flask fitted with a condenser, mechanical stirrer, condenser, gas inlet port, and a sodium hydroxide scrubber was charged 4-hydroxybenzonitrile (62.5 g, 525 mmol), calcium bromide monohydrate (125.9 g, 577 mmol), and water (350 mls). To the resulting suspension was slowly added a 46% w/w sodium hydroxide solution (160 g, 1838 mmol) such that the temperature did not rise above 30° C. Chlorine gas (85 g, 1197 mmol) was bubbled into the suspension at such a rate that the temperature did not rise above 50° C. and that the bromine fumes were not visible. When the chlorine addition was complete, the suspension was stirred for one hour. To the suspension was charged toluene (300 mls), and octanoyl chloride (89.6 g, 551 mmol) was then added to the rapidly-stirred solution over half an hour, while the temperature was kept below 30° C. When addition was complete, stirring was continued for an hour. Stirring was stopped, the phases were separated and the toluene layer was washed with 15% brine solution (200 mls). The toluene layer was dried by azeotropic distillation of water to give 330 g of a brick red solution of bromoxynil octanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
125.9 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
89.6 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1.O.[Br-:13].[Ca+2].[Br-:15].ClCl.BrBr.[C:20](Cl)(=[O:28])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>C1(C)C=CC=CC=1.O>[C:20]([O:3][C:4]1[C:11]([Br:13])=[CH:10][C:7]([C:8]#[N:9])=[CH:6][C:5]=1[Br:15])(=[O:28])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
62.5 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
125.9 g
Type
reactant
Smiles
O.[Br-].[Ca+2].[Br-]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
85 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Six
Name
Quantity
89.6 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L flask fitted with a condenser, mechanical stirrer, condenser, gas inlet port
CUSTOM
Type
CUSTOM
Details
did not rise above 30° C
ADDITION
Type
ADDITION
Details
was then added to the rapidly-stirred solution over half an hour, while the temperature
CUSTOM
Type
CUSTOM
Details
was kept below 30° C
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an hour
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the toluene layer was washed with 15% brine solution (200 mls)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried by azeotropic distillation of water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)OC1=C(C=C(C=C1Br)C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 330 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 155.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.